molecular formula C32H34O10 B1330151 Gossypol acetic acid CAS No. 866541-93-7

Gossypol acetic acid

Cat. No. B1330151
Key on ui cas rn: 866541-93-7
M. Wt: 578.6 g/mol
InChI Key: NIOHNDKHQHVLKA-UHFFFAOYSA-N
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Patent
US07557251B2

Procedure details

A second aspect of the invention relates to methods of producing (−)-gossypol acetic acid co-crystals from gossypol acetic acid starting material comprising a mixture of (+)- and (−)-gossypol. In one embodiment the gossypol acetic acid starting material comprising a mixture of (+)- and (−)-gossypol is gossypol acetic acid co-crystals. In a first step in the methods, gossypol acetic acid starting material comprising a mixture of (+)- and (−)-gossypol is derivatized via imine (Schiff base) formation with an optically active amine to form diastereomers. As used herein, the term “imine” includes other tautomers such as eneamine tautomers and stereoisomers thereof. The invention further encompasses alternative structures that may be formed from the derivatization of gossypol with an amine (e.g., an oxazolidine). In one embodiment, the optically active amine is L-phenylalanine methyl ester, S-1-methylphenethylamine, or L-phenylalaminol or the corresponding HCl salt. The derivatization may be carried out in the absence of oxygen, e.g., under a nitrogen purge. The derivatization is carried out in the presence of a nonpolar and/or polar solvent, e.g., dichloromethane and/or isopropanol, for a time period of about 0.5 to about 3 hours, e.g., about 1 hour to about 2 hours. A dehydrating agent such as sodium sulfate or a molecular sieve, e.g., type 3 Å, is then added, along with suitable reagents for buffering the reaction mix at a pH of about 5 to about 7, e.g., about 6. One suitable buffering agent is sodium bicarbonate. The reaction mixture is then stirred for at least about 15 minutes, e.g., at least about 30 minutes. The progression of the reaction may be monitored for completion. For example, the reaction mixture may be assayed for the absence of gossypol using thin layer chromatography (TLC) or preferably in real time by high pressure liquid chromatography (HPLC). If the reaction is incomplete, the pH may be adjusted back to about 6 by adding further buffering agents. The reaction is then continued for about 24 hours and again checked for completion of the reaction. After completion, the reaction mixture may be filtered to remove the solids and the solids washed with additional non-polar solvent, e.g., dichloromethane. The filtrates may then be evaporated to dryness, e.g., with a rotary evaporator with the bath set at about 30° C. to about 40° C.
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
(+)- and (−)-gossypol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(+)- and (−)-gossypol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
(+)- and (−)-gossypol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]2[C:8]([CH:16]([CH3:18])[CH3:17])=[C:9]([OH:15])[C:10]([OH:14])=[C:11]([CH:12]=[O:13])[C:5]2=[C:4]([OH:19])[C:3]=1[C:20]1[C:25]([OH:26])=[C:24]2[C:27]([CH:36]=[O:37])=[C:28]([OH:35])[C:29]([OH:34])=[C:30]([CH:31]([CH3:33])[CH3:32])[C:23]2=[CH:22][C:21]=1[CH3:38].CC(O)=O.CC1C(C2C(C)=CC3C(C(C)C)=C(OC(C)=O)C(OC(C)=O)=C(C=O)C=3C=2OC(C)=O)=C(OC(C)=O)C2=C(C=O)C(OC(C)=O)=C(OC(C)=O)C(C(C)C)=C2C=1>>[CH3:1][C:2]1[C:3]([C:20]2[C:21]([CH3:38])=[CH:22][C:23]3[C:30]([CH:31]([CH3:33])[CH3:32])=[C:29]([OH:34])[C:28]([OH:35])=[C:27]([CH:36]=[O:37])[C:24]=3[C:25]=2[OH:26])=[C:4]([OH:19])[C:5]2=[C:11]([CH:12]=[O:13])[C:10]([OH:14])=[C:9]([OH:15])[C:8]([CH:16]([CH3:17])[CH3:18])=[C:6]2[CH:7]=1 |f:0.1|

Inputs

Step One
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C2C(=C1)C(=C(C(=C2C=O)O)O)C(C)C)O)C3=C(C=C4C(=C3O)C(=C(C(=C4C(C)C)O)O)C=O)C.CC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=2C(=C(C(=C(C2C(C)C)OC(=O)C)OC(=O)C)C=O)C(=C1C=3C(=CC4=C(C3OC(=O)C)C(=C(C(=C4C(C)C)OC(=O)C)OC(=O)C)C=O)C)OC(=O)C
Step Six
Name
(+)- and (−)-gossypol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=2C(=C(C(=C(C2C(C)C)OC(=O)C)OC(=O)C)C=O)C(=C1C=3C(=CC4=C(C3OC(=O)C)C(=C(C(=C4C(C)C)OC(=O)C)OC(=O)C)C=O)C)OC(=O)C
Name
(+)- and (−)-gossypol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=2C(=C(C(=C(C2C(C)C)OC(=O)C)OC(=O)C)C=O)C(=C1C=3C(=CC4=C(C3OC(=O)C)C(=C(C(=C4C(C)C)OC(=O)C)OC(=O)C)C=O)C)OC(=O)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=2C(=C(C(=C(C2C(C)C)OC(=O)C)OC(=O)C)C=O)C(=C1C=3C(=CC4=C(C3OC(=O)C)C(=C(C(=C4C(C)C)OC(=O)C)OC(=O)C)C=O)C)OC(=O)C
Name
(+)- and (−)-gossypol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form diastereomers

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2C(=C(C(=C(C2C(C)C)O)O)C=O)C(=C1C=3C(=CC4=C(C3O)C(=C(C(=C4C(C)C)O)O)C=O)C)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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